molecular formula C12H17N B8258144 (1S,3R)-3-phenylcyclohexan-1-amine

(1S,3R)-3-phenylcyclohexan-1-amine

Cat. No.: B8258144
M. Wt: 175.27 g/mol
InChI Key: CJRUDCMOPMVAIB-NEPJUHHUSA-N
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Description

(1S,3R)-3-Phenylcyclohexan-1-amine is a chiral amine compound characterized by its unique stereochemistry. It is a cyclohexane derivative with a phenyl group attached to the third carbon and an amine group attached to the first carbon. The compound’s stereochemistry is denoted by the (1S,3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-phenylcyclohexan-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For instance, the reduction of (1S,3R)-3-phenylcyclohexanone with a chiral borane reagent can yield the desired amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-phenylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Scientific Research Applications

(1S,3R)-3-phenylcyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-3-phenylcyclohexan-1-amine involves its interaction with specific molecular targets. One notable target is glutathione peroxidase 4 (GPX4), an enzyme involved in protecting cells from oxidative damage. The compound inhibits GPX4, leading to the accumulation of lipid peroxides and the induction of ferroptosis, a form of regulated cell death .

Comparison with Similar Compounds

    (1S,3S)-3-phenylcyclohexan-1-amine: Another stereoisomer with different spatial arrangement.

    (1R,3R)-3-phenylcyclohexan-1-amine: A stereoisomer with the opposite configuration.

    (1R,3S)-3-phenylcyclohexan-1-amine: Another stereoisomer with different spatial arrangement.

Uniqueness: The (1S,3R) configuration of 3-phenylcyclohexan-1-amine imparts unique stereochemical properties that can influence its reactivity and interaction with biological targets. This specific configuration may result in different biological activities and selectivity compared to its stereoisomers .

Properties

IUPAC Name

(1S,3R)-3-phenylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRUDCMOPMVAIB-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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